molecular formula C13H14N2O4 B8649208 2-Cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 42864-53-9

2-Cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No. B8649208
M. Wt: 262.26 g/mol
InChI Key: SULXVPFOQLMBGA-WTKPLQERSA-N
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Patent
USRE029467

Procedure details

100 g of 3,4,5-trimethoxy-benzaldehyde and 44 g of α-cyano-acetamide were dissolved in 300 cc of dry pyridine at 50°. To this solution 10 cc of piperidine were added and the mixture was heated at 50° with stirring for 2 hours. The reaction mixture was cooled at room temperature, filtered off and the precipitate was washed on the filter with 50 cc of cold isopropanol. The product was dried at 80° to yield 123.6 g (92.5%) of α-cyano-3,4,5-trimethoxy-cinnamamide; m.p. 192°-194°. This product was used for the hydrogenation step without further purification. A pure sample, recrystallized from isopropanol, melted at 193°-195°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
α-cyano-3,4,5-trimethoxy-cinnamamide
Yield
92.5%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=O.[C:15]([CH2:17][C:18]([NH2:20])=[O:19])#[N:16].N1CCCCC1>N1C=CC=CC=1>[C:15]([C:17](=[CH:6][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=1)[C:18]([NH2:20])=[O:19])#[N:16]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Name
Quantity
44 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 50°
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
the precipitate was washed on the
FILTRATION
Type
FILTRATION
Details
filter with 50 cc of cold isopropanol
CUSTOM
Type
CUSTOM
Details
The product was dried at 80°

Outcomes

Product
Details
Reaction Time
2 h
Name
α-cyano-3,4,5-trimethoxy-cinnamamide
Type
product
Smiles
C(#N)C(C(=O)N)=CC1=CC(=C(C(=C1)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 123.6 g
YIELD: PERCENTYIELD 92.5%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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